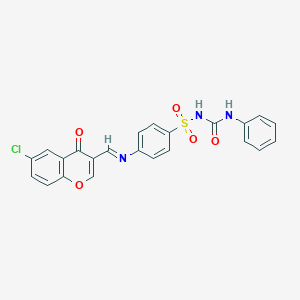
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide is a complex organic compound with the molecular formula C23H16ClN3O5S . This compound is characterized by its unique structure, which includes a chromenyl group, a sulfonyl group, and a phenylurea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromenyl Group: This step involves the synthesis of the chromenyl moiety, which is achieved through a series of reactions including cyclization and chlorination.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling Reactions: The final step involves coupling the chromenyl and sulfonyl intermediates with the phenylurea moiety under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The chromenyl group may interact with enzymes or receptors, while the sulfonyl and phenylurea moieties contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea
- 1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-(4-methylphenyl)urea
Uniqueness
4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamoyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chromenyl group, in particular, is a key differentiator, providing unique reactivity and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
198649-71-7 |
|---|---|
Formule moléculaire |
C23H16ClN3O5S |
Poids moléculaire |
481.9 g/mol |
Nom IUPAC |
1-[4-[(6-chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C23H16ClN3O5S/c24-16-6-11-21-20(12-16)22(28)15(14-32-21)13-25-17-7-9-19(10-8-17)33(30,31)27-23(29)26-18-4-2-1-3-5-18/h1-14H,(H2,26,27,29) |
Clé InChI |
HJLDIVJARSLWBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Synonymes |
Benzenesulfonamide, 4-(((6-chloro-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)carbonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


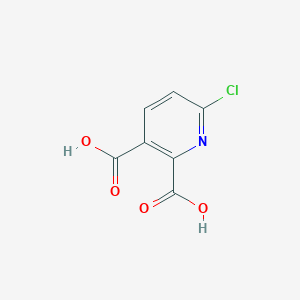
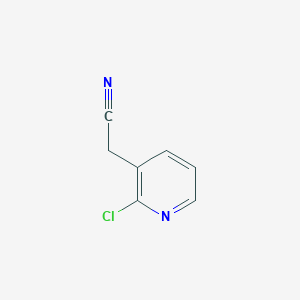
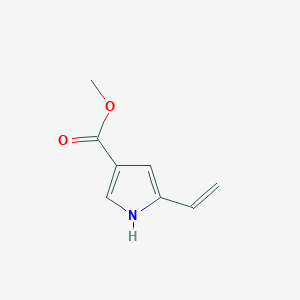
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)
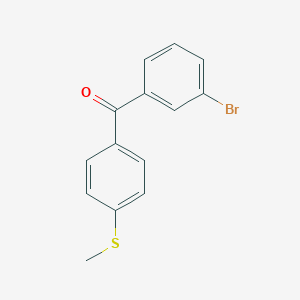
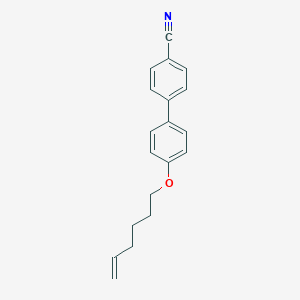
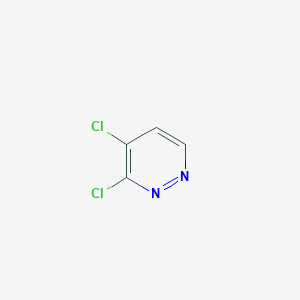
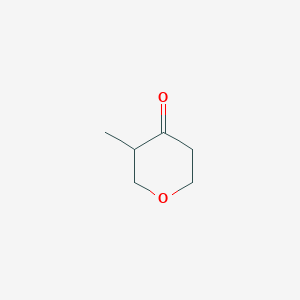
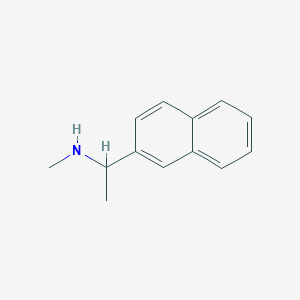
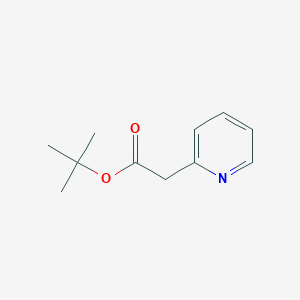
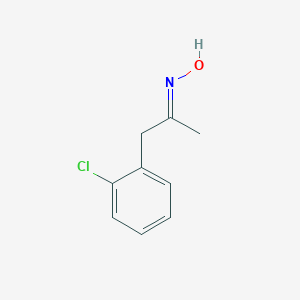
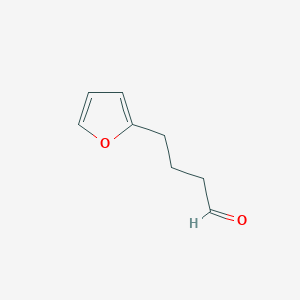
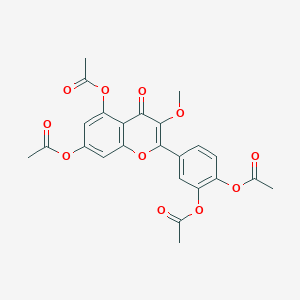
![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)
